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molecular formula C9H9N3O B3342508 2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one CAS No. 22863-24-7

2,4-Dihydro-5-methyl-2-phenyl-3H-1,2,4-triazol-3-one

Cat. No. B3342508
M. Wt: 175.19
InChI Key: QPBMZCGEAIGPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05543541

Procedure details

A stirred solution of 2.0 grams (0.019 mole) of phenylhydrazine and 2.7 grams (0.022 mole-1.2 eq.) of TMOA in 20 mL of methanol is heated at reflux for about 1.5 hours, until the reaction to the intermediate N--phenyl--N'--(1-methoxyethylidene)hydrazine is complete. The progress of the reaction is monitored by gas chromatography (GC). After this time, the reaction mixture is cooled in an ice-water bath (0° C.) and 1.5 grams (0.022 mole-1.2 eq.) of sodium cyanate is added. Upon completion of addition, 1.3 grams (0.022 mole-1.2 eq.) of acetic acid is added dropwise. The reaction mixture is then stirred at the ice-water bath temperature for about 10 minutes, then it is allowed to warm to ambient temperature. After this time, two mL of water is added to the reaction mixture. Upon completion of addition, the reaction mixture is stirred at ambient temperature for about ten hours. The reaction mixture is concentrated under reduced pressure, yielding 4,5-dihydro-3-methyl-1-phenyl-1,2,4-triazol-5(1 H)-one.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
N--phenyl--N'--(1-methoxyethylidene)hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium cyanate
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(NN)C=CC=CC=1.[C:9]1([NH:15][N:16]=[C:17](OC)[CH3:18])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[O-:21][C:22]#[N:23].[Na+].C(O)(=O)C>CO.O>[CH3:18][C:17]1[NH:23][C:22](=[O:21])[N:15]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
N--phenyl--N'--(1-methoxyethylidene)hydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN=C(C)OC
Step Three
Name
sodium cyanate
Quantity
1.5 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Step Four
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at ambient temperature for about ten hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
is added dropwise
ADDITION
Type
ADDITION
Details
Upon completion of addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C(N1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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